A Comprehensive Technical Guide to 2,4-Dinitroresorcinol
A Comprehensive Technical Guide to 2,4-Dinitroresorcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2,4-Dinitroresorcinol, a dinitrophenolic compound with applications in chemical synthesis and analytical reagents. The document covers its core chemical and physical properties, a detailed experimental protocol for its synthesis, its primary applications, and essential safety and toxicological information. The CAS number for 2,4-Dinitroresorcinol is 519-44-8 .[1][2][3][4] This guide is intended for professionals in research and development who require detailed technical information on this compound.
Chemical and Physical Properties
2,4-Dinitroresorcinol is a yellow crystalline solid.[3] It is an organic compound classified as a dinitrophenol. Its chemical structure consists of a benzene (B151609) ring with two hydroxyl groups (a resorcinol (B1680541) backbone) and two nitro groups at positions 2 and 4.
Table 1: Physicochemical Properties of 2,4-Dinitroresorcinol
| Property | Value | Reference |
| CAS Number | 519-44-8 | [1][2][3][4] |
| Molecular Formula | C₆H₄N₂O₆ | [1][2] |
| Molecular Weight | 200.11 g/mol | [2][3][5] |
| Appearance | Yellow solid/crystals | [1][3] |
| Melting Point | 146-148 °C | [3] |
| Water Solubility | 703 mg/L | [4] |
| Solubility | Very slightly soluble in water or cold alcohol; soluble in solutions of fixed alkali hydroxides.[3] | |
| Density | 1.819 g/cm³ | [2] |
| Vapor Pressure | 1.92E-07 mm Hg | [4] |
| LogP (octanol-water) | 2.1 | [2][4] |
Synthesis of 2,4-Dinitroresorcinol
The synthesis of 2,4-Dinitroresorcinol can be achieved through the nitration of resorcinol. A common method involves the sulfonation of resorcinol followed by nitration. This process is detailed in U.S. Patent 2,945,890.[6] The production of 2,4,6-trinitroresorcinol (styphnic acid) is a potential side reaction that needs to be controlled.[7][8]
Experimental Protocol: Synthesis from Resorcinol[6]
This protocol is adapted from the method described in U.S. Patent 2,945,890.
Materials:
-
Resorcinol
-
95% Sulfuric acid (H₂SO₄)
-
95% Nitric acid (HNO₃)
-
Water (H₂O)
Procedure:
-
Sulfonation: Add 1 part of resorcinol to 20 parts of 95% sulfuric acid. Heat the mixture to 90°C to effect sulfonation, forming resorcinol sulfonic acids.
-
Cooling: Cool the resulting solution to approximately 20-25°C.
-
Nitration: Slowly add a slight excess over 2 molecular equivalents of 95% nitric acid. Maintain the temperature at 20-25°C during the addition.
-
Dilution and Filtration: Add water to the mixture. This will keep the desired product in solution while some styphnic acid may precipitate. Remove any undissolved matter by filtration.
-
Hydrolysis and Reflux: The solution is refluxed at a temperature between 130 and 135°C. The concentration of sulfuric acid should be sufficient to maintain the resulting 2,4-Dinitroresorcinol in solution.
-
Precipitation and Isolation: Cool the mixture after hydrolysis is complete. The 2,4-Dinitroresorcinol will precipitate as flakes.
-
Washing and Drying: Filter the precipitated product, wash with water, and dry in air at 60°C.
The reported yield for this method is approximately 69% of the theoretical value, with a melting point of 144-145°C.[6]
Caption: Synthesis workflow for 2,4-Dinitroresorcinol.
Applications
2,4-Dinitroresorcinol has specific applications primarily in chemical industries and analytical chemistry.
-
Dyeing: It is used for dyeing fabrics that have been mordanted with iron, producing a green color.[3]
-
Analytical Reagent: It serves as a reagent for the detection of cobalt, with which it forms a brown-red precipitate, and iron, which results in an olive-green color.[3][5]
-
Chemical Intermediate: It is used in the synthesis of other chemicals.[1][5]
Safety and Toxicology
2,4-Dinitroresorcinol is a hazardous substance that requires careful handling.
Hazards:
-
Explosive: It can explode upon intense heating or when shocked, particularly when dry.[1][3][5] It is classified as a desensitized explosive and is typically wetted with at least 15% water for transport.[1][9]
-
Oxidizing Agent: It is a strong oxidizing agent and can react vigorously with reducing agents.[1][9]
-
Irritant: Contact may cause irritation to the skin, eyes, and mucous membranes.[1][9]
-
Toxicity: May be toxic by ingestion.[9]
Handling and Storage:
-
Keep material wet with water.[5]
-
Avoid heat, sparks, flames, friction, or shock.[5]
-
Store in a cool, well-ventilated area away from incompatible materials.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator if exposure limits are exceeded.[9]
Logical Relationships and Potential Biological Activity
While specific signaling pathways for 2,4-Dinitroresorcinol are not well-documented in publicly available literature, its structure is related to other nitrophenolic compounds with known biological activities. For instance, 2,4-Dinitrophenol (DNP) is a known mitochondrial uncoupler that dissipates the proton gradient across the inner mitochondrial membrane, leading to a loss of ATP production and heat generation.[10] Although 2,4-Dinitroresorcinol shares the dinitrophenyl moiety, its biological activities have not been similarly characterized.
The nitration of resorcinol can lead to several products, highlighting the importance of controlled synthesis to obtain the desired isomer.
Caption: Logical relationship of Resorcinol's nitration products.
References
- 1. 2,4-Dinitroresorcinol - Hazardous Agents | Haz-Map [haz-map.com]
- 2. echemi.com [echemi.com]
- 3. 2,4-Dinitroresorcinol [drugfuture.com]
- 4. parchem.com [parchem.com]
- 5. 2,4-Dinitroresorcinol | C6H4N2O6 | CID 10613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US2945890A - Production of 2:4-dinitroresorcinol - Google Patents [patents.google.com]
- 7. WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. echemi.com [echemi.com]
- 10. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
